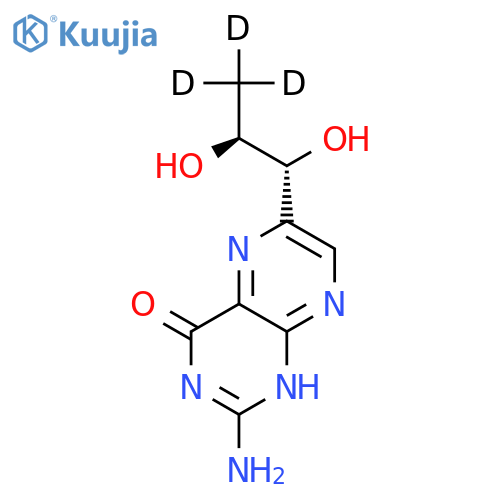Cas no 1217838-71-5 (Biopterin-d3)

Biopterin-d3 structure
商品名:Biopterin-d3
Biopterin-d3 化学的及び物理的性質
名前と識別子
-
- Biopterin-d3
- 2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-1H-pteridin-4-one
- 2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl-d3]-4(1H)-pteridinone
- 6-Biopterin-d3
- L-Biopterin-d3
- L-erythro-Biopterin-d3
- Pterin H B2-d3
- 1217838-71-5
- 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one
- J-004671
- (-)-Biopterin-d3
- DTXSID40675695
- AKOS030254595
- 2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one
- 2-amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-?H?)propyl]-3,4-dihydropteridin-4-one
- 2-amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-(2)H?)propyl]-3H-pteridin-4-one
-
- インチ: InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3
- InChIKey: LHQIJBMDNUYRAM-OERXLRDQSA-N
- ほほえんだ: CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
計算された属性
- せいみつぶんしりょう: 240.10500
- どういたいしつりょう: 240.10501947g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): -2.4
じっけんとくせい
- ゆうかいてん: >260°C (dec.)
- PSA: 139.00000
- LogP: -0.94810
Biopterin-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-217761-500 µg |
Biopterin-d3, |
1217838-71-5 | ≥98% | 500µg |
¥4,061.00 | 2023-07-11 | |
| TRC | B389022-.5mg |
Biopterin-d3 |
1217838-71-5 | .5mg |
$ 374.00 | 2023-04-18 | ||
| TRC | B389022-5mg |
Biopterin-d3 |
1217838-71-5 | 5mg |
$ 3000.00 | 2023-04-18 | ||
| A2B Chem LLC | AA54254-5mg |
Biopterin-d3 |
1217838-71-5 | 5mg |
$4038.00 | 2024-04-20 | ||
| A2B Chem LLC | AA54254-1mg |
Biopterin-d3 |
1217838-71-5 | 1mg |
$1288.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217761-500µg |
Biopterin-d3, |
1217838-71-5 | ≥98% | 500µg |
¥4061.00 | 2023-09-05 | |
| TRC | B389022-0.5mg |
Biopterin-d3 |
1217838-71-5 | 0.5mg |
$ 325.00 | 2023-02-03 |
Biopterin-d3 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
1217838-71-5 (Biopterin-d3) 関連製品
- 22150-76-1(6-Biopterin)
- 2636-52-4(L-Primapterin)
- 2582-88-9(4(1H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)- (9CI))
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
